Cas no 433315-44-7 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide)
![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/433315-44-7x500.png)
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide
- Oprea1_653065
- F3097-4936
- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- 433315-44-7
- 4-(1,3-dioxoisoindol-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
- VU0509071-1
- AKOS002257277
- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(5-i sopropyl-[1,3,4]thiadiazol-2-yl)-benzamide
- BB 0222012
- Oprea1_474442
- SR-01000246327-1
- SR-01000246327
- 4-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]benzamide
-
- インチ: 1S/C20H16N4O3S/c1-11(2)17-22-23-20(28-17)21-16(25)12-7-9-13(10-8-12)24-18(26)14-5-3-4-6-15(14)19(24)27/h3-11H,1-2H3,(H,21,23,25)
- InChIKey: HKLVHWRPGPMDQD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C(C)C)S1)(=O)C1=CC=C(N2C(=O)C3=C(C2=O)C=CC=C3)C=C1
計算された属性
- せいみつぶんしりょう: 392.09431156g/mol
- どういたいしつりょう: 392.09431156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 611
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.444±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 8.03±0.50(Predicted)
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3097-4936-10mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-5μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-2μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-20μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-15mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-10μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-75mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-2mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-50mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3097-4936-30mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
433315-44-7 | 90%+ | 30mg |
$119.0 | 2023-04-27 |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide 関連文献
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamideに関する追加情報
Introduction to 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 433315-44-7)
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide, identified by its CAS number 433315-44-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic compounds characterized by its intricate structural framework, which includes fused rings and functional groups that contribute to its unique chemical and biological properties.
The structural composition of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide encompasses several key pharmacophoric elements. The presence of a 1,3-dioxo group within the 1H-isoindol scaffold introduces electrophilic centers that can participate in various biochemical interactions. Additionally, the 5-(propan-2-yl)-1,3,4-thiadiazole moiety adds another layer of complexity, providing a potential site for binding to biological targets. The benzamide group at the nitrogen position further enhances the molecule's capacity for hydrogen bonding and polar interactions, which are crucial for drug-receptor affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential biological activities of this compound with greater precision. Studies have indicated that the structural features of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-y l)-1,3,4-thiadiazol - 2 - yl]benzamide may make it a promising candidate for inhibiting key enzymes involved in inflammatory pathways. Specifically, the thiadiazole ring has been shown to exhibit anti-inflammatory properties by modulating the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
In vitro studies have demonstrated that derivatives of this compound can interact with protein targets such as kinases and transcription factors, which are critical in regulating cellular processes related to immunity and apoptosis. The benzamide moiety, in particular, has been identified as a key pharmacophore in several FDA-approved drugs due to its ability to enhance binding affinity and metabolic stability. This suggests that 4-(1,3-dioxo - 2 , 3 - dihydro - 1 H - isoind ol - 2 - yl ) - N [ 5 ( propan - 2 - yl ) - 1 , 3 , 4 - thi adiaz ol - 2 - yl ] ben z amide could serve as a valuable scaffold for developing novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include cyclization reactions to form the heterocyclic core and nucleophilic substitution to introduce the functional groups at strategic positions. Advances in green chemistry have also influenced the synthesis approach, with researchers exploring solvent-free conditions and catalytic methods to minimize environmental impact.
One of the most compelling aspects of 4-(1,3-dioxo - 2 , 3 - dihydro - 1 H - isoind ol - 2 - yl ) - N [ 5 ( propan - 2 - yl ) - 1 , 3 , 4 - thi adiaz ol - 2 - yl ] ben z amide is its potential application in addressing multifaceted diseases. For instance, its structural motif aligns well with targets involved in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The isoindol scaffold has been extensively studied for its ability to cross the blood-brain barrier and interact with amyloid-beta plaques and tau proteins. Meanwhile, the thiadiazole ring has shown promise in modulating mitochondrial function and reducing oxidative stress—pathophysiological mechanisms common in neurodegenerative conditions.
Furthermore, preliminary pharmacokinetic studies suggest that this compound exhibits favorable solubility and bioavailability profiles when formulated appropriately. This is particularly important for drug development, as poor solubility can significantly hinder a drug's efficacy despite having potent biological activity. Researchers are exploring various formulation strategies, including prodrug design and nanotechnology-based delivery systems, to optimize the pharmacokinetic properties of 4-(1 , 3 - dioxo _ 2 , 3 _ dihydro _ 1 H _ isoind ol _ 2 _ yl ) _ N [ 5 ( propan _ 2 _ yl ) _ 1 , 3 , 4 _ thi adiaz ol _ 2 _ yl ] ben z amide.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel compounds like this one. Machine learning algorithms can predict potential binding affinities and toxicities based on structural features alone. By leveraging these tools alongside traditional high-throughput screening methods, researchers can rapidly filter out less promising candidates and focus on molecules with higher therapeutic potential. This approach has already led to several breakthroughs in identifying new scaffolds for treating chronic diseases.
In conclusion,4-(1 , 3 _ dioxo _ 2 , 3 _ dihydro _ 1 H _ isoind ol _ 2 _ yl ) _ N [5( propan_\-_\-\_\_\-\-\_\-\-\_\-\-\_\-\-\_\-\-\_\-\-\_\-\-\_\-\-\_\-\-\_\-]benzamide (CAS No . \_\_\_\_\_\_\_\_\_\_\_) represents a significant advancement in pharmaceutical chemistry . Its unique structural features make it an attractive candidate for further investigation into treating inflammatory diseases , neurodegenerative disorders ,and other conditions characterized by complex pathophysiology . As research continues ,this compound holds promise not only as a standalone therapeutic agent but also as a building block for designing next-generation drugs .
433315-44-7 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide) 関連製品
- 1995632-95-5(6-((2-Morpholinoethyl)amino)pyridazin-3-ol)
- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)
- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1707727-38-5(2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)
- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)
- 2137756-15-9(3-Azetidinemethanol, α-(2-amino-1-methylethyl)-α-ethyl-)
- 19688-18-7(5-Bromo-2-chloro-4-phenylthiazole)
- 1805919-69-0(2-(Difluoromethyl)-3-nitropyridine-6-sulfonamide)
- 1250638-66-4(methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate)
- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)